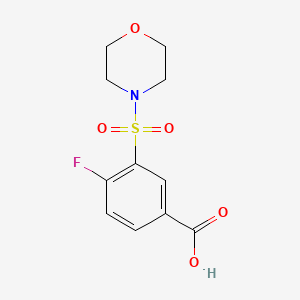

![molecular formula C18H16N2O2S B2765604 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-70-1](/img/structure/B2765604.png)

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

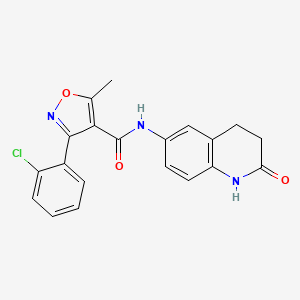

The compound is a complex organic molecule that contains a 3,4-dihydroisoquinoline and a 1,4-dioxino[2,3-f][1,3]benzothiazole moiety .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported in the literature. One common method involves the Castagnoli–Cushman reaction . Another method involves a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The 3,4-dihydroisoquinoline moiety can undergo various reactions, including oxidation to form isoquinoline analogues .Aplicaciones Científicas De Investigación

Luminescence Enhancement in Lanthanide Complexes

The use of tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines, similar in structure to the compound , enhances the luminescence properties of lanthanide complexes. This enhancement is achieved through ligand-centered visible absorption and characteristic lanthanide luminescence in the near-infrared, which can be controlled by modifying chromophore units in the ligands (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).

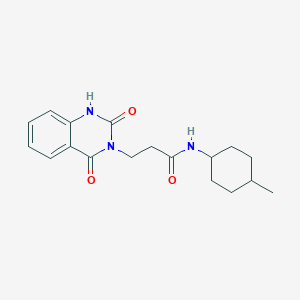

Antimicrobial and Psychotropic Activity

New derivatives synthesized from benzothiazol-2-yl and dihydroisoquinolin exhibit significant antimicrobial action, along with psychotropic, anti-inflammatory, and cytotoxic effects. These findings suggest potential therapeutic applications in treating infections and certain psychological disorders (Zablotskaya et al., 2013).

Mercury Ion Selectivity

Compounds derived from benzothiazole, similar to the compound , have been developed as chemosensors for selective detection of mercury ions. This selectivity is beneficial for environmental monitoring and the detection of heavy metals in various samples (Kim et al., 2004).

Antioxidant and Anticancer Potencies

Benzothiazole derivatives linked to isoquinoline alkaloids exhibit significant antioxidant and anticancer activities, as demonstrated in various bioassays. These compounds have shown promising results in combating certain cancer cell lines, indicating their potential use in cancer treatment (Mistry, Patel, Keum, & Kim, 2017).

Synthesis of Heteroaromatic Systems

Reactions involving dihydroisoquinolines, similar to the compound , can lead to the formation of heteroaromatic systems like benzoxazole, benzothiazole, and 1,2,4-triazole. This process can be used in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry (Surikova, Mikhailovskii, & Vakhrin, 2009).

Anticancer Agent Development

N-(Benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, structurally related to the query compound, have shown promising results as anticancer agents. Their development involved eco-friendly synthesis, and they demonstrated significant activity against various cancer cell lines, highlighting their potential as therapeutic agents (Bindu, Vijayalakshmi, & Manikandan, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-4-13-11-20(6-5-12(13)3-1)18-19-14-9-15-16(10-17(14)23-18)22-8-7-21-15/h1-4,9-10H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDWWSHDXUMSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=CC5=C(C=C4S3)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)

![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)

![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2765534.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)

![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)

![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765543.png)